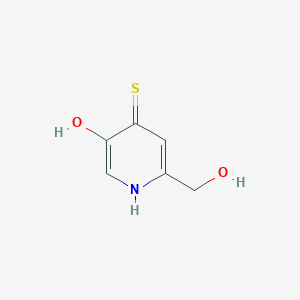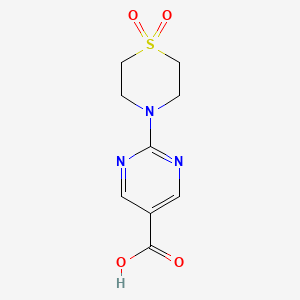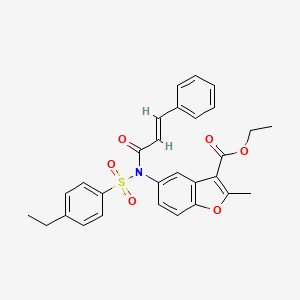
6-(Hydroxymethyl)-4-mercapto-3-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)-4-mercapto-3-pyridinol, also known as HMP, is a molecule that has gained attention in the scientific community due to its potential therapeutic applications. HMP is a chelating agent, meaning that it has the ability to bind to metal ions and remove them from the body. This property has led to its use in the treatment of heavy metal poisoning, as well as other medical conditions.
Mécanisme D'action
6-(Hydroxymethyl)-4-mercapto-3-pyridinol works by binding to metal ions and forming a complex that is then excreted from the body. It has a high affinity for certain metals, such as lead and cadmium, and can effectively remove them from the body. 6-(Hydroxymethyl)-4-mercapto-3-pyridinol has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
6-(Hydroxymethyl)-4-mercapto-3-pyridinol has been shown to have a low toxicity profile and is generally well-tolerated in animal studies. It has been shown to effectively chelate heavy metals, reducing their toxic effects on the body. Additionally, 6-(Hydroxymethyl)-4-mercapto-3-pyridinol has been shown to have antioxidant properties, which may have beneficial effects on cellular health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(Hydroxymethyl)-4-mercapto-3-pyridinol in lab experiments is its ability to effectively chelate heavy metals, which may be present in experimental samples. This can help to reduce interference from these metals and improve the accuracy of experimental results. However, 6-(Hydroxymethyl)-4-mercapto-3-pyridinol may also chelate other metals present in the sample, which could interfere with the experimental outcome.
Orientations Futures
There are several potential future directions for research on 6-(Hydroxymethyl)-4-mercapto-3-pyridinol. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to determine the optimal dosing and administration of 6-(Hydroxymethyl)-4-mercapto-3-pyridinol for the treatment of heavy metal poisoning. Finally, 6-(Hydroxymethyl)-4-mercapto-3-pyridinol may have potential applications in the field of environmental remediation, as it can effectively chelate heavy metals from contaminated soil and water.
Méthodes De Synthèse
6-(Hydroxymethyl)-4-mercapto-3-pyridinol can be synthesized through a multistep process involving the reaction of various chemical reagents. One common method involves the reaction of 2-methyl-5-nitrobenzene-1,3-diol with thiourea to form 2-methyl-5-nitrobenzene-1,3-thiazole. This compound is then reacted with formaldehyde and sodium borohydride to form 6-(Hydroxymethyl)-4-mercapto-3-pyridinol.
Applications De Recherche Scientifique
6-(Hydroxymethyl)-4-mercapto-3-pyridinol has been studied for its potential use in the treatment of heavy metal poisoning, specifically lead and cadmium poisoning. It has been shown to effectively chelate these metals and remove them from the body. Additionally, 6-(Hydroxymethyl)-4-mercapto-3-pyridinol has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)-1H-pyridine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-3-4-1-6(10)5(9)2-7-4/h1-2,8-9H,3H2,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEKAQZCMVXISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=S)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-4-mercapto-3-pyridinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2899141.png)
![1-(3-methoxypropyl)-9-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899144.png)


![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2899148.png)
![N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2899149.png)
![N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2899150.png)


![ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one](/img/structure/B2899158.png)
![3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid](/img/structure/B2899160.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2899163.png)